molecular formula C11H8F2N2O B13146275 4-(Difluoromethoxy)-2,4'-bipyridine

4-(Difluoromethoxy)-2,4'-bipyridine

Katalognummer: B13146275
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: LVGKEXLYTZZQIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethoxy)-2,4’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. The presence of the difluoromethoxy group in this compound introduces unique chemical properties, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2,4’-bipyridine typically involves the introduction of the difluoromethoxy group into a bipyridine framework. One common method involves the reaction of 4-hydroxy-2,4’-bipyridine with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(Difluoromethoxy)-2,4’-bipyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can streamline the production process, making it more efficient and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethoxy)-2,4’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions include various bipyridine derivatives with altered functional groups, which can be further utilized in different applications .

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)-2,4’-bipyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-2,4’-bipyridine stands out due to its bipyridine framework combined with the difluoromethoxy group. This combination imparts unique chemical and biological properties, making it more versatile in various applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.

Eigenschaften

Molekularformel

C11H8F2N2O

Molekulargewicht

222.19 g/mol

IUPAC-Name

4-(difluoromethoxy)-2-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8F2N2O/c12-11(13)16-9-3-6-15-10(7-9)8-1-4-14-5-2-8/h1-7,11H

InChI-Schlüssel

LVGKEXLYTZZQIS-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=NC=CC(=C2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.